N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-13(9-15(21-23)12-5-4-8-19-10-12)11-20-18(24)17-14-6-2-3-7-16(14)25-22-17/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGLOSATGBFKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and androgen receptor modulation. This article reviews the compound's biological activity based on available research data, including case studies and findings from various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.33 g/mol
- Structure : The compound features a benzo[d]isoxazole moiety and a pyrazole derivative, which are key to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines through mechanisms involving androgen receptor (AR) modulation.
Androgen Receptor Modulation
The compound acts as a tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively activate or inhibit androgen receptors in different tissues, making them promising candidates for treating conditions like prostate cancer. In particular:
- Antagonistic Activity : Studies have shown that similar compounds exhibit high affinity for AR and demonstrate strong antagonistic activity. This is particularly relevant in prostate cancer treatment where AR antagonism is desired .
| Compound | Activity | Cell Line Tested |
|---|---|---|
| N-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl) | High AR antagonism | Prostate cancer cell lines |
| Other SARMs | Variable AR modulation | Various cancer cell lines |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Prostate Cancer Cell Line Studies :
- Pharmacokinetics and Safety Profile :
- In Vivo Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound belongs to the broader class of pyrazole-carboxamides, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally related derivatives:
Critical Differences and Implications
Substituent Effects on Target Binding: The pyridin-3-yl group in the target compound may enhance binding to kinase ATP pockets via π-π stacking or hydrogen bonding, a feature absent in diarylpyrazole derivatives like 5a-c, which rely on hydrophobic aryl interactions .
Physicochemical Properties :
- The target compound’s logP is estimated to be lower than diarylpyrazole derivatives (e.g., 5a-c ) due to the polar pyridine ring, suggesting improved aqueous solubility.
- The methylene bridge between the pyrazole and isoxazole may reduce steric hindrance, enhancing conformational flexibility compared to directly fused systems.
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors the EDCI/HOBT-mediated coupling method described for 5a-c , but the inclusion of a pyridinyl group and tetrahydrobenzoisoxazole necessitates additional steps (e.g., hydrogenation or cyclization).
Biological Activity Trends :
- While 5a-c exhibit COX-2 inhibition (IC₅₀: 0.8–2.1 µM) , the target compound’s activity remains uncharacterized. Structural modeling suggests kinase selectivity (e.g., JAK2 or CDK inhibitors) due to the pyridine-isoxazole pharmacophore.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves: (i) Condensation of pyrazole precursors (e.g., 3-methylpyrazole derivatives) with isoxazole intermediates under anhydrous conditions (DMF or THF, KCO as base) . (ii) Coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) to form the carboxamide bond . (iii) Purification via column chromatography (silica gel, PE:EA gradients) or recrystallization (ethanol/water).
- Optimization : Adjust stoichiometry (1.1–1.5 equivalents of alkylating agents), temperature (room temp. to 80°C), and solvent polarity to improve yields (typically 35–71%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm regiochemistry of pyrazole and isoxazole rings (e.g., δ 8.6–7.4 ppm for pyridinyl protons; δ 2.2–2.6 ppm for methyl groups) .
- Mass Spectrometry (ESI/MS) : Verify molecular ion peaks (e.g., m/z 403.1 for CHClNO) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns and gradient elution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Strategy : (i) Synthesize analogs with substituent variations (e.g., halogenation of pyridinyl rings, alkylation of pyrazole-N) . (ii) Test biological activity (e.g., enzyme inhibition, cytotoxicity) using standardized assays (IC determination). (iii) Correlate electronic (Hammett constants) and steric (molar refractivity) parameters with activity trends .
- Example : Replacement of methyl groups with trifluoromethyl enhances metabolic stability but may reduce solubility .
Q. How to address contradictions in biological activity data across studies?
- Analysis Framework : (i) Validate assay conditions (e.g., ATP concentration in kinase assays, cell line specificity) . (ii) Compare docking scores (AutoDock Vina) with experimental IC values to identify false positives . (iii) Replicate studies under controlled conditions (e.g., pH, temperature, solvent/DMSO concentration) .
Q. What computational methods are used to predict binding modes and selectivity?
- Molecular Docking : Use PDB structures (e.g., kinase domains) to model interactions (e.g., hydrogen bonding with pyridinyl-N, hydrophobic contacts with tetrahydrobenzoisoxazole) .
- MD Simulations : Assess stability of ligand-receptor complexes (20–100 ns trajectories, AMBER force field) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
